
2-Hydroxy-4-(thiophen-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with butanoic acid precursors under controlled conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be used to introduce the thiophene ring . Another method involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic processes, such as the asymmetric reduction of precursors with specific enzymes, is gaining popularity due to its environmental benefits and efficiency .
化学反応の分析
Types of Reactions
2-Hydroxy-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
科学的研究の応用
2-Hydroxy-4-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用機序
The mechanism of action of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring’s unique electronic properties also contribute to its biological activity by facilitating interactions with various biomolecules .
類似化合物との比較
2-Hydroxy-4-(thiophen-3-yl)butanoic acid can be compared with other thiophene derivatives, such as:
4-(Thiophen-2-yl)benzoic acid: Similar in structure but with a benzoic acid backbone instead of butanoic acid.
2-Hydroxy-4-(methylthio)butanoic acid: Contains a methylthio group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10O3S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
2-hydroxy-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O3S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7,9H,1-2H2,(H,10,11) |
InChIキー |
TXWOTZZYHBYENH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


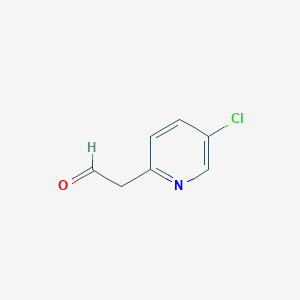
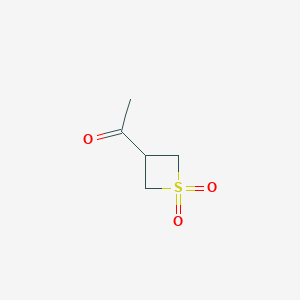
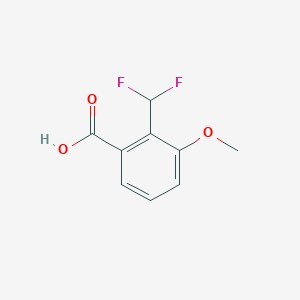
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)

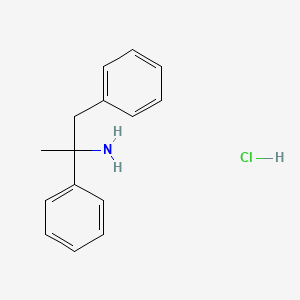
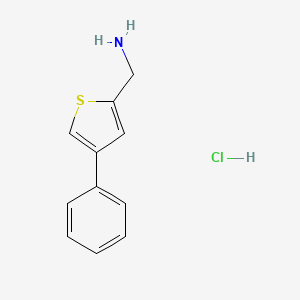

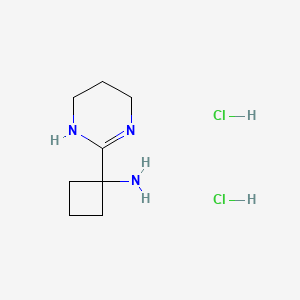
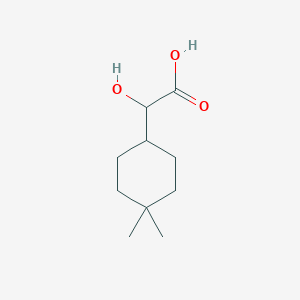

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)


